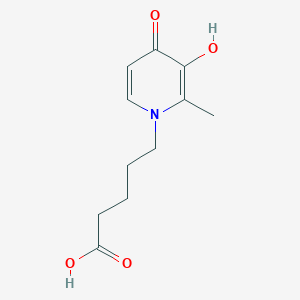
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyridine ring fused with a pentanoic acid chain, featuring hydroxyl and oxo functional groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) typically involves the Maillard reaction, where reducing carbohydrates react with free amino groups of amino acids, peptides, and proteins . This reaction is known for producing complex structural networks, including the formation of 3-hydroxy-4-oxo-2-methyl-4(1H)-pyridinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The Maillard reaction conditions, such as temperature, pH, and the presence of specific catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.
科学的研究の応用
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant properties.
作用機序
The mechanism of action of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and oxo groups allow it to act as both a nucleophile and an electrophile, facilitating a range of reactions. Its metal-chelating properties are particularly significant in biological systems, where it can bind to metal ions and influence their activity .
類似化合物との比較
Similar Compounds
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, a compound with similar metal-chelating properties.
Isomaltol: 3-Hydroxy-2-methyl-γ-pyrone, another compound formed during the Maillard reaction.
Uniqueness
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain. This structure allows it to participate in a wider range of reactions compared to similar compounds like maltol and isomaltol, which have simpler structures.
特性
CAS番号 |
480436-59-7 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8-11(16)9(13)5-7-12(8)6-3-2-4-10(14)15/h5,7,16H,2-4,6H2,1H3,(H,14,15) |
InChIキー |
YVJLKBKZOPHLCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


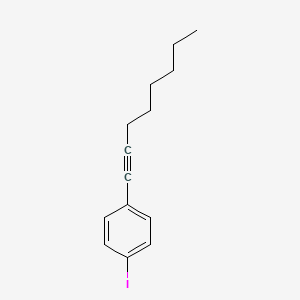
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
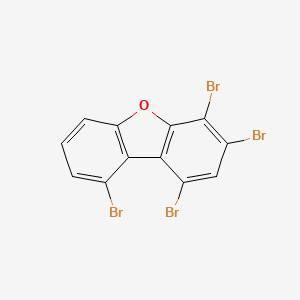
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
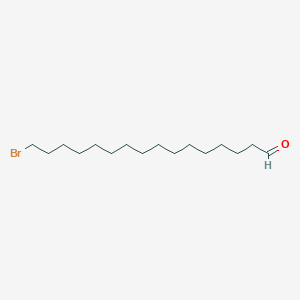
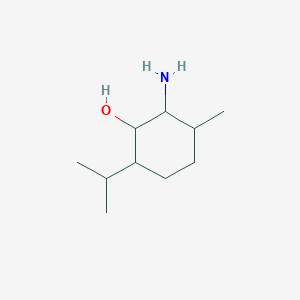
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
